2-Amino-4-cyano-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-cyano-1H-benzimidazole is a nitrogenous heterocyclic compound with a benzene ring fused to a five-membered imidazole ring. It serves as an essential pharmacophore due to its association with a wide range of biological activities. Researchers have synthesized numerous derivatives of benzimidazole, and these compounds exhibit significant bioactivity against various clinical conditions. The scaffold of benzimidazole derivatives shares structural similarities with naturally occurring active biomolecules, making them valuable chemotherapeutic agents .
Synthesis Analysis
The synthesis of 2-Amino-4-cyano-1H-benzimidazole involves regiocontrolled methods. Recent advances (from 2018 to the present) have focused on constructing substituted imidazoles, which are key components in functional molecules used across various applications .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-cyano-1H-benzimidazole consists of a benzene ring fused to an imidazole ring. The cyano group (CN) at position 4 and the amino group (NH₂) at position 2 contribute to its pharmacological properties. Understanding the precise arrangement of atoms within this structure is crucial for elucidating its bioactivity .
Chemical Reactions Analysis
Benzimidazole derivatives exhibit diverse chemical reactivity. Notably, they possess broad-spectrum pharmacological properties, ranging from antibacterial effects to potential treatments for severe diseases. Researchers have explored various synthetic routes to modify the benzimidazole nucleus and enhance its bioactivity. For instance, azo-linked compounds and novel Schiff bases derived from 2-Amino-4-cyano-1H-benzimidazole have demonstrated inhibition of both gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacteria .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
2-amino-1H-benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVANJDUDDBISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-cyano-1H-benzimidazole | |
CAS RN |
1379314-72-3 |
Source
|
Record name | 2-amino-1H-1,3-benzodiazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.